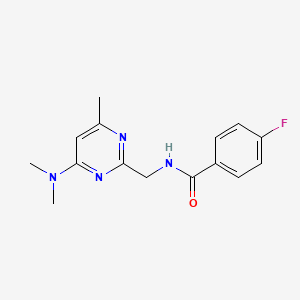

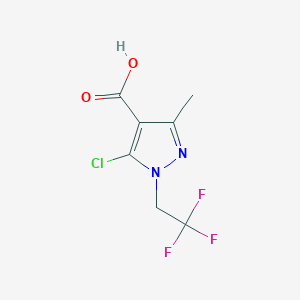

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-fluorobenzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a dimethylamino group attached to the pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a similar compound, 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), is synthesized via Knoevenagel condensation reaction followed by metathesization reaction . The DSDNS single crystals are successfully grown from the methanol–acetonitrile medium by low-temperature slow evaporation solution technique .Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques. For example, NMR analysis (1H and 13C) reveals the nuclei of respective signals from hydrogen and carbon confirm the molecular structure . The molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex. For instance, 4-Dimethylaminopyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For instance, 4-Dimethylaminopyridine (DMAP) is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It has a molar mass of 122.17 g/mol .科学的研究の応用

TNF-α Production Inhibition

Research has demonstrated that derivatives similar to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-fluorobenzamide, specifically N-pyridinyl(methyl)fluorobenzamides, exhibit significant activity as inhibitors of TNF-α production. These compounds, although less active than corresponding phthalimides, have shown considerable effectiveness in preliminary in-vivo assays, including their ability to induce a significant reduction in ear thickness in a mouse ear-swelling test, suggesting their potential as anti-inflammatory agents (Collin et al., 1999).

HIV-1 Integrase Inhibition

In the quest for effective treatments for AIDS, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, a class of molecules including structures related to this compound, have been identified as potent inhibitors of HIV-1 integrase. These compounds inhibit the HIV-integrase-catalyzed strand transfer process, a critical step in the viral replication cycle, highlighting their potential as antiviral agents (Pace et al., 2007).

Metabotropic Glutamate Receptor Imaging

In neuroscience research, derivatives of this compound have been synthesized and evaluated as novel radioligands for positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. These compounds exhibit high in vitro binding affinity for mGluR1 and have shown promising results in autoradiography and PET studies, indicating their potential for imaging brain mGluR1 in various neurological conditions (Fujinaga et al., 2012).

Nitric Oxide Production Inhibition

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, structurally related to this compound, have been shown to inhibit immune-activated nitric oxide (NO) production. These compounds, especially 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited higher activity than reference compounds, suggesting their potential in reducing inflammation through NO inhibition (Jansa et al., 2014).

作用機序

The mechanism of action of these compounds often involves their basicity and nucleophilic properties. For instance, 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Because of its basicity, DMAP is a useful nucleophilic catalyst for a variety of reactions .

Safety and Hazards

将来の方向性

The future directions for these compounds often involve their use in various chemical reactions and applications. For instance, 4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more . Chiral DMAP analogues are used in kinetic resolution experiments of mainly secondary alcohols and Evans auxiliary type amides .

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c1-10-8-14(20(2)3)19-13(18-10)9-17-15(21)11-4-6-12(16)7-5-11/h4-8H,9H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLFLJNGUBIBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2710469.png)

![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)

![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)

![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2710490.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)